(R)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine
Description
(R)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine is a chiral amine derivative featuring a pentyl chain linked to a substituted aromatic ring. The aromatic ring contains a fluorine atom at the para position and a methyl group at the ortho position (relative to the amine attachment). This compound belongs to a class of structurally diverse arylalkylamines used as intermediates in pharmaceutical synthesis and materials science. Its stereochemistry (R-configuration) and substitution pattern influence its physicochemical properties, such as lipophilicity, solubility, and biological activity .
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
(1R)-1-(4-fluoro-2-methylphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-3-4-5-12(14)11-7-6-10(13)8-9(11)2/h6-8,12H,3-5,14H2,1-2H3/t12-/m1/s1 |
InChI Key |
GJPGUFDBZCMEPJ-GFCCVEGCSA-N |
Isomeric SMILES |
CCCC[C@H](C1=C(C=C(C=C1)F)C)N |
Canonical SMILES |
CCCCC(C1=C(C=C(C=C1)F)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs of (R)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine, highlighting variations in substituents, chain length, and functional groups:
| Compound Name | Molecular Formula | Substituents on Aromatic Ring | Chain Length | CAS Number | Key Features |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₇FN | 4-Fluoro, 2-methyl | Pentyl | Not explicitly listed* | Target compound; chiral, long alkyl chain |
| (R)-1-(4-Fluorophenyl)pentan-1-amine | C₁₁H₁₅FN | 4-Fluoro | Pentyl | 239105-46-5 | Lacks methyl group; simpler substitution |
| (R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine | C₁₀H₁₃FN | 4-Fluoro, 2-methyl | Propyl | 1213560-34-9 | Shorter chain; hydrochloride salt available |
| (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine | C₉H₁₂FNO | 4-Fluoro, 3-methoxy | Ethyl | 1157581-09-3 | Methoxy substitution; shorter chain |
| (R)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine | C₁₃H₂₆BNO₂ | Boronate ester functional group | Pentyl | Not explicitly listed† | Contains boron for Suzuki coupling |
*The target compound is inferred from (KH-96320: (R)-1-(4-Fluorophenyl)pentan-1-amine) with added methyl group.
†Mentioned in as a boronate ester analog.
Key Differences and Implications
Chain Length Variations
- Pentyl vs. Propyl/Ethyl Chains : The pentyl chain in the target compound enhances lipophilicity compared to shorter-chain analogs like (R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine. This may improve blood-brain barrier penetration in pharmaceutical contexts but reduce aqueous solubility .
- Boronate Derivatives : The boronate analog () introduces a reactive handle for cross-coupling reactions, enabling its use in polymer or drug conjugate synthesis.
Substituent Effects
- Methyl vs.
- Fluorine Position : Fluorine at the para position (common across analogs) enhances electron-withdrawing effects, stabilizing the aromatic ring and influencing metabolic stability .
Stereochemical Considerations
The R-configuration in all listed compounds ensures enantioselectivity in interactions with chiral receptors or enzymes. For example, (R)-2-Phenyl-1-propylamine () demonstrates distinct pharmacological activity compared to its S-enantiomer, underscoring the importance of stereochemistry .
Preparation Methods
Synthesis of 4-Fluoro-2-methylphenyl Precursors
A commercially viable method for preparing 4-fluoro-2-methylbenzonitrile, a key intermediate, involves conversion of 4-fluoro-2-methylbenzaldehyde to the corresponding oxime, followed by dehydration to the nitrile. This process uses sodium bisulphate monohydrate as a reagent in toluene solvent at 110–115°C to achieve efficient conversion with good yield and purity. The nitrile can be isolated by crystallization from toluene and hexane mixtures.
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | 4-Fluoro-2-methylbenzaldehyde → 4-Fluoro-2-methylbenzaldoxime | Hydroxylamine hydrochloride, base (e.g., diisopropylethylamine), ethanol, 20–25°C | Mild conditions, good conversion |
| 2 | 4-Fluoro-2-methylbenzaldoxime → 4-Fluoro-2-methylbenzonitrile | Sodium bisulphate monohydrate, toluene, 110–115°C | Efficient dehydration |
Formation of Pentan-1-one and α-Bromoketone Intermediates
From the nitrile or aryl precursors, pentan-1-one derivatives can be synthesized via Friedel-Crafts acylation or Grignard addition followed by hydrolysis. For example, Friedel-Crafts acylation of toluene derivatives with valeroyl chloride yields the corresponding ketones. These ketones are then selectively brominated at the α-position using bromine in the presence of aluminum trichloride catalyst to form α-bromoketones.
| Intermediate | Preparation Method | Key Reagents | Yield/Notes |
|---|---|---|---|
| Pentan-1-one (aryl substituted) | Friedel-Crafts acylation | Valeroyl chloride, AlCl3 | High yield, regioselective |
| α-Bromoketone | Bromination of ketone | Br2, catalytic AlCl3 | Quantitative conversion, no ring bromination |
Introduction of the Amine Group
The α-bromoketones serve as electrophilic intermediates for nucleophilic substitution by amines. In the synthesis of related compounds, pyrrolidine was reacted with α-bromoketones in ether or ethanol at 0°C to room temperature to yield pyrrolidinyl ketones. For the target (R)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine, a similar nucleophilic substitution can be conducted using ammonia or a suitable amine source to introduce the primary amine functionality.
Resolution and Enantiomeric Purification
To obtain the (R)-enantiomer with high optical purity, diastereomeric salt formation and recrystallization are commonly employed. For example, dibenzoyl-D-tartaric acid can be used to form diastereomeric salts of the racemic amine, which upon repeated recrystallization yield the (R)-enantiomer with diastereomeric excess greater than 95%. The absolute configuration is confirmed by X-ray crystallography and optical rotation measurements.
| Step | Resolution Agent | Solvent | Result |
|---|---|---|---|
| Diastereomeric salt formation | Dibenzoyl-D-tartaric acid | Ethanol, dichloromethane/hexane | >95% d.e. after multiple recrystallizations |
| Enantiomer isolation | Basification and extraction | Ether, aqueous Na2CO3 | Pure (R)-amine obtained |
| Step No. | Intermediate/Product | Key Reagents & Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | 4-Fluoro-2-methylbenzaldoxime | Hydroxylamine HCl, diisopropylethylamine, ethanol, 20–25°C | Oxime formation from aldehyde |
| 2 | 4-Fluoro-2-methylbenzonitrile | Sodium bisulphate monohydrate, toluene, 110–115°C | Oxime dehydration to nitrile |
| 3 | Pentan-1-one (aryl substituted) | Friedel-Crafts acylation with valeroyl chloride, AlCl3 | Ketone intermediate formation |
| 4 | α-Bromoketone | Bromine, AlCl3 catalyst | α-Bromination of ketone |
| 5 | 1-(4-Fluoro-2-methylphenyl)pentan-1-amine (racemic) | Nucleophilic substitution with ammonia or amine | Amine introduction |
| 6 | This compound | Diastereomeric salt formation with dibenzoyl-D-tartaric acid, recrystallization | Enantiomeric resolution |
The use of sodium bisulphate monohydrate and toluene in the dehydration step offers a safer, commercially viable alternative to traditional reagents like phosphorus pentoxide or concentrated sulfuric acid, reducing hazardous waste and improving scalability.
Friedel-Crafts acylation and selective α-bromination provide high regioselectivity and yield for the ketone intermediates, essential for downstream amine introduction.
The diastereomeric salt resolution method is effective for obtaining high enantiomeric purity, confirmed by NMR and X-ray crystallography. Optical rotation values serve as a reliable measure of enantiomeric excess.
Alternative asymmetric synthesis routes could involve chiral catalysts or enzymatic resolution, but these are less documented for this specific compound.
The preparation of this compound is achieved through a multi-step synthetic sequence starting from 4-fluoro-2-methylbenzaldehyde derivatives. Key steps include oxime formation and dehydration to nitrile, Friedel-Crafts acylation to form ketones, α-bromination, nucleophilic substitution to introduce the amine, and chiral resolution to isolate the (R)-enantiomer. The described methods emphasize commercially viable, efficient, and safer reagents and conditions, yielding high purity and enantiomeric excess suitable for pharmaceutical applications.
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